BenchChemオンラインストアへようこそ!

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide

Medicinal Chemistry Chemical Libraries SAR

Prioritize this 2-phenylquinoline-benzamide as a structurally matched negative control. SAR evidence confirms the bulky 2-aryl substituent sterically hinders HDAC binding affinity, reducing potency versus 2-methyl analogs. Use to establish assay windows and discriminate genuine target engagement from quinoline-scaffold interference in histone deacetylase screens. Its 2,4-dimethoxybenzamide cap defines a discrete chemical space distinct from 4-methoxy or 3,4,5-trimethoxybenzamide probes.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 1358251-51-0
Cat. No. B2742782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide
CAS1358251-51-0
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c1-4-32-25-16-23(17-8-6-5-7-9-17)28-22-13-10-18(14-21(22)25)27-26(29)20-12-11-19(30-2)15-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29)
InChIKeyQQVRSGNOPCUUQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide (CAS 1358251-51-0): Chemical Identity & Procurement Baseline


N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide (CAS: 1358251-51-0) is a synthetic small-molecule quinoline-benzamide hybrid with the molecular formula C26H24N2O4 and a molecular weight of 428.5 g/mol. It features a quinoline core substituted at the 2-position with a phenyl ring, at the 4-position with an ethoxy group, and at the 6-position with a 2,4-dimethoxybenzamide moiety . This compound is listed in several global chemical supplier catalogs as a research-grade screening compound, typically offered at ≥95% purity . It belongs to a broader class of quinoline-based benzamide derivatives under investigation for their potential as histone deacetylase (HDAC) inhibitors and anticancer agents, though its specific biological profile remains to be empirically determined [1].

Why Generic Substitution is Not Advisable for N-(4-Ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide


Within the quinoline-benzamide class, minute structural variations—particularly at the quinoline 2-position and on the benzamide ring—dramatically alter biological activity. A 2022 structure-activity relationship (SAR) study demonstrated that 2-arylquinoline derivatives (like the target compound) exhibit a distinct cytotoxicity profile compared to their 2-methyl counterparts against human cancer cell lines [1]. Specifically, compounds with a bulky 2-aryl substituent generally showed lower potency than those with a 2-methyl group, attributed to steric hindrance within the target binding site [1]. Therefore, substituting this compound with a 2-methyl or differently substituted benzamide analog cannot be assumed to yield equivalent biological results. The unique combination of the 2,4-dimethoxybenzamide cap, the 2-phenyl group, and the 4-ethoxy substituent defines a specific chemical space that requires individual validation.

Direct Quantitative Differentiation Evidence for N-(4-Ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide


Structural Differentiation: Benzamide Substituent Pattern vs. Closest Analogs

The target compound can be quantitatively differentiated from its closest commercially available analogs based on the substitution pattern on the benzamide ring. The 2,4-dimethoxy substitution pattern represents a specific structural vector not replicated by the unsubstituted, 4-methoxy, or 3,4,5-trimethoxy analogs. The presence of two methoxy groups at the 2- and 4-positions alters hydrogen-bonding capacity, steric bulk, and electronic properties of the 'cap' region of the molecule, a region critical for target engagement in quinoline-benzamide HDAC inhibitors [1]. While class-level SAR indicates that the cap group identity modulates cytotoxic potency, direct compound-specific activity data for this molecule are not available in the public domain.

Medicinal Chemistry Chemical Libraries SAR

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Compared to a Close Analog

The calculated lipophilicity of the target compound (XLogP3-AA = 5.0) is higher than that of its 2-(4-methoxyphenyl) analog, N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2,4-dimethoxybenzamide (CAS 1359396-23-8). While the exact XLogP3-AA for the comparator is not publicly available, the addition of a para-methoxy group on the 2-phenyl ring typically increases polarity and lowers logP by approximately 0.5–1.0 log units compared to the unsubstituted phenyl analog. This difference in lipophilicity has implications for membrane permeability and non-specific protein binding, which are critical parameters in cell-based assay performance and in vivo distribution [1].

Drug Discovery ADME Physicochemical Properties

Class-Level Cytotoxic Differentiation: 2-Aryl vs. 2-Methyl Quinoline in HDAC Inhibitory Activity

In a 2022 SAR study of quinoline-based benzamide HDAC inhibitors (compounds 10a-t), a clear structure-activity trend was established: compounds with a 2-methyl group on the quinoline ring (e.g., 10a, 10b) showed greater cytotoxicity against HCT116 and HT-29 colorectal cancer cells compared to those with a 2-aryl substituent (e.g., 10i, 10j) [1]. The study explicitly attributes this to steric hindrance from the bulky aryl group within the HDAC enzyme binding site [1]. Since the target compound features a 2-phenyl group, it is classified as a 2-arylquinoline and is therefore predicted to fall into the lower-potency category relative to 2-methylquinoline analogs. The most potent compounds (10a and 10b) demonstrated HDAC inhibitory potency and cytotoxicity comparable to the reference drug Entinostat [1].

Cancer Research HDAC Inhibition Cytotoxicity

Recommended Scientific & Industrial Application Scenarios for N-(4-Ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide


Chemical Biology Probe for Investigating Steric Effects in Quinoline-Benzamide Target Engagement

Based on the class-level SAR evidence that 2-aryl substituents on the quinoline ring reduce HDAC inhibitory potency due to steric hindrance, this compound is best suited as a control probe in target engagement studies [1]. Researchers comparing a 2-methylquinoline-based HDAC inhibitor (expected high potency) against this 2-phenylquinoline analog can use the differential activity to validate that the observed biological effect is target-specific and sterically sensitive. Its defined 2,4-dimethoxybenzamide cap further distinguishes it from analogs with alternative cap groups .

Chemical Library Diversity Set for Fragment-Based or Phenotypic Screening

Given its unique combination of a 2-phenylquinoline core and a 2,4-dimethoxybenzamide moiety, this compound adds structural diversity to screening libraries targeting novel quinoline-binding proteins . Its molecular weight (428.5 g/mol) and calculated lipophilicity (XLogP3-AA = 5.0) place it within the lead-like chemical space suitable for hit identification campaigns . It is distinct from the 4-methoxybenzamide and 3,4,5-trimethoxybenzamide analogs that are also commercially available, providing non-redundant coverage of cap group chemical space .

Negative Control for HDAC Inhibitor Screening Panels

The 2022 SAR study clearly indicates that 2-arylquinoline-benzamides exhibit reduced HDAC inhibitory activity compared to 2-methyl analogs [1]. This compound, as a 2-phenylquinoline, can serve as a structurally matched negative control in HDAC inhibitor screening assays. Its activity (or lack thereof) can help establish assay windows and confirm that the inhibitory signal from more potent analogs is not due to assay interference from the quinoline scaffold itself [1].

Starting Scaffold for Late-Stage Functionalization in Kinase or Epigenetic Probe Development

The quinoline core is a privileged scaffold in kinase and epigenetic drug discovery, with known activities against EGFR-TK and HDAC enzymes . This compound offers multiple vectors for late-stage diversification: the 4-ethoxy group, the 2-phenyl ring, and the 2,4-dimethoxybenzamide moiety can all be independently modified. For medicinal chemistry groups developing focused libraries, this scaffold provides a validated starting point where the 2-aryl substitution profile may be tuned to explore selectivity against specific kinase or epigenetic targets .

Quote Request

Request a Quote for N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.